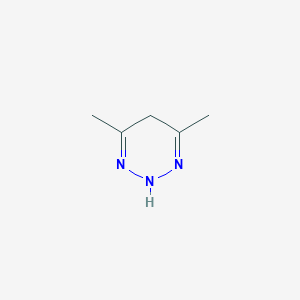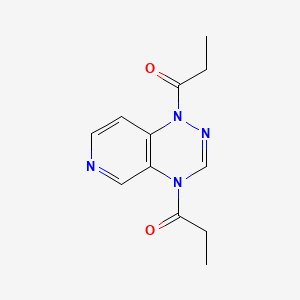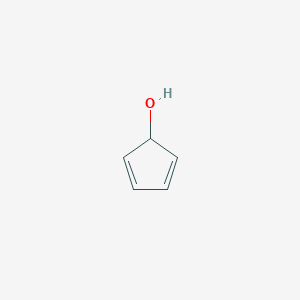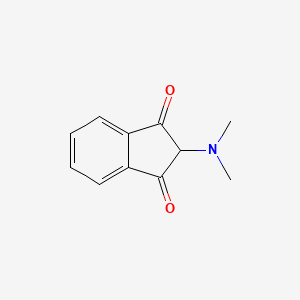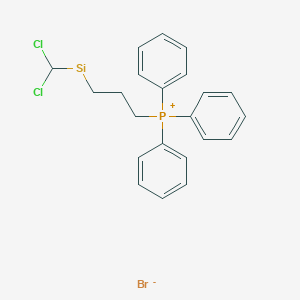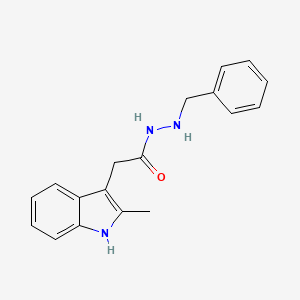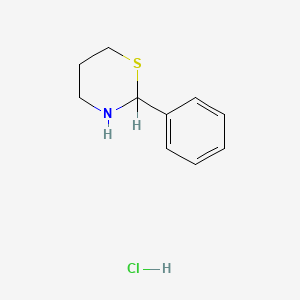
2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic organic compound that contains a thiazine ring. Thiazines are known for their diverse biological activities and are used in various medicinal applications . This compound is characterized by its unique structure, which includes a phenyl group attached to the tetrahydrothiazine ring, making it a valuable molecule in synthetic chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the reaction of a phenyl-substituted ketone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include continuous flow reactors and the use of green chemistry principles to minimize waste and improve yield . The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the thiazine ring . These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways . It may also interact with cellular receptors and enzymes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazine ring structure.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal drug with a thiazine ring.
Uniqueness
2-Phenyltetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific substitution pattern and the presence of the phenyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various fields .
Propiedades
Número CAS |
79128-42-0 |
|---|---|
Fórmula molecular |
C10H14ClNS |
Peso molecular |
215.74 g/mol |
Nombre IUPAC |
2-phenyl-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6,10-11H,4,7-8H2;1H |
Clave InChI |
LVNNITLWZVJKBU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(SC1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



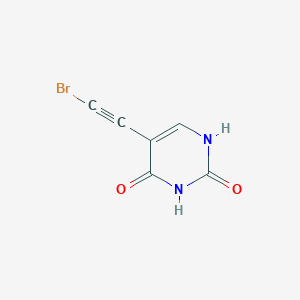
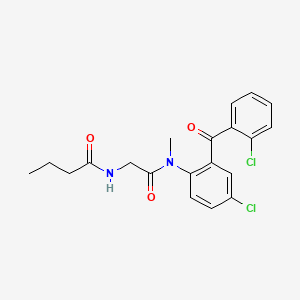

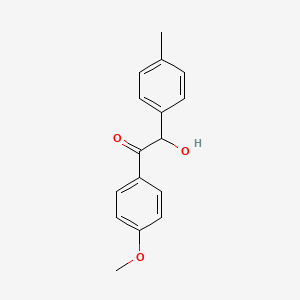
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
